2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of multiple nitrogen-containing rings, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions that include the formation of pyrazole and pyridazine rings, followed by their subsequent functionalization and cyclization. The final step often involves the cyclization of the intermediate compounds to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes such as DNA replication or protein synthesis . The compound’s unique structure allows it to bind to multiple targets, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- **6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4] thiadiazole
- **2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N-vinylpyrrolidone)
Uniqueness
Compared to similar compounds, 2-(((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine stands out due to its unique combination of pyrazole, pyridazine, and imidazo[1,2-a]pyridine rings. This structural complexity contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
2-[(6-pyrazol-1-ylpyridazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6S/c1-2-8-20-10-12(17-13(20)4-1)11-22-15-6-5-14(18-19-15)21-9-3-7-16-21/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELIZGYFCUQMIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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